molecular formula C10H7NO3 B1344291 3-formyl-1H-indole-6-carboxylic acid CAS No. 887576-06-9

3-formyl-1H-indole-6-carboxylic acid

Cat. No. B1344291
M. Wt: 189.17 g/mol
InChI Key: SZRGKSIBZRFCBG-UHFFFAOYSA-N
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Description

3-Formyl-1H-indole-6-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Indole derivatives are known for their presence in various pharmacologically active compounds, and modifications on the indole scaffold can lead to substances with diverse biological activities .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water, which is an efficient method for the synthesis of 3-substituted indoles . Another approach involves the transformation of 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, condensation, reduction, and the Vilsmeier-Haack reaction to yield 3-formylindole-7-carboxylic acid . Although this is not the exact target molecule, the methodology could potentially be adapted for the synthesis of 3-formyl-1H-indole-6-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. For instance, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, indole-2-carboxylic acid molecules form planar ribbons held together by intermolecular hydrogen bonds . These structural motifs are crucial for understanding the reactivity and interaction of indole carboxylic acids.

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions. The aza-Friedel-Crafts reaction mentioned earlier is an example of how indole derivatives can be functionalized . Additionally, the transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates indicates the versatility of indole carboxylic acids in chemical synthesis . The hydroxylation of indole-3-carboxylic acid has also been studied, showing the formation of hydroxyindole-3-carboxylic acids, which are important in biology and medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure affects their solubility and melting points . The electronic properties of the substituents on the indole ring, such as formyl or carboxyl groups, can impact the acidity, basicity, and reactivity of these compounds. The study of these properties is essential for the development of indole-based drugs and for understanding their mechanism of action .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

2. Herbicidal Activity of Indole-3-carboxylic Acid Derivatives

  • Application Summary : Indole-3-carboxylic acid derivatives have been designed and synthesized as potential transport inhibitor response 1 antagonists. These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass .
  • Methods of Application : The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists were reported .
  • Results or Outcomes : The inhibition rates of compounds reached up to 96% and 95% for the root of rape at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .

Safety And Hazards

The safety information available indicates that 3-formyl-1H-indole-6-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-formyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRGKSIBZRFCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-indole-6-carboxylic acid

CAS RN

887576-06-9
Record name 3-formyl-1H-indole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Velankar, G Quintini, A Prabhu, A Weber… - Bioorganic & medicinal …, 2010 - Elsevier
Interleukin-2 inducible T-cell kinase (ITK) is one of five kinases that belong to the Tec kinase family that plays an important role in T-cell and mast cell signaling. Various reports point to …
Number of citations: 37 www.sciencedirect.com

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